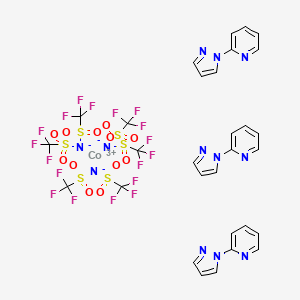
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine
Descripción general
Descripción
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine, also known as tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) tri[bis(trifluoromethane)sulfonimide], is a cobalt-based organometallic complex. This compound is primarily used as a p-type dopant to control the type and density of charge carriers in both organic and inorganic semiconductors. Its solubility in TFSI (bis(trifluoromethane)sulfonimide) allows for increased doping potential in electrochemical devices .
Métodos De Preparación
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine is synthesized through a series of chemical reactions involving cobalt and pyrazole-pyridine type ligands. The synthetic route typically involves the coordination of cobalt(III) with tris(2-(1H-pyrazol-1-yl)pyridine) followed by the addition of bis(trifluoromethane)sulfonimide to form the final complex . Industrial production methods focus on ensuring high purity and reproducibility, often involving rigorous purification steps to achieve a product with over 98% purity .
Análisis De Reacciones Químicas
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine undergoes various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state between Co(II) and Co(III).
Substitution: Ligand exchange reactions can occur, where the pyrazole-pyridine ligands are replaced by other coordinating molecules.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include acetonitrile, lithium bis(trifluoromethanesulfonyl)imide, and 4-tert-butylpyridine . Major products formed from these reactions depend on the specific conditions and reagents used but often include modified cobalt complexes and substituted ligands.
Aplicaciones Científicas De Investigación
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine has a wide range of scientific research applications:
Chemistry: Used as a p-type dopant in organic and inorganic semiconductors to control charge carrier density.
Medicine: Investigated for use in drug delivery systems and diagnostic tools.
Industry: Majorly used in the fabrication of dye-sensitized solar cells (DSSCs) and perovskite-based solar cells (PSCs).
Mecanismo De Acción
The mechanism by which bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine exerts its effects involves the modulation of charge carriers in semiconductors. The cobalt center interacts with the semiconductor material, altering its electronic properties and enhancing charge transport. The TFSI anion increases the solubility and doping potential, allowing for more efficient charge carrier modulation .
Comparación Con Compuestos Similares
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine is often compared with other cobalt-based complexes such as FK 209 Co(III) TFSI salt and FK 209 Co(II) TFSI salt. These compounds share similar applications in photovoltaic devices but differ in their specific ligand structures and oxidation states. This compound is unique in its combination of pyrazole-pyridine ligands and TFSI anion, which provides distinct advantages in terms of solubility and doping potential .
Similar compounds include:
- FK 209 Co(III) TFSI salt
- FK 209 Co(II) TFSI salt
- FK 102 Co(III) PF6 salt
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H7N3.3C2F6NO4S2.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*1-7H;;;;/q;;;3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXRZLQXWLMDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21CoF18N12O12S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















